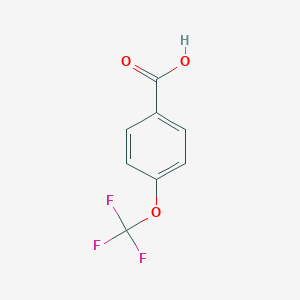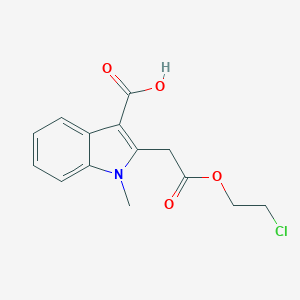
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid, also known as CEMI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as cell growth, proliferation, and apoptosis.
Effets Biochimiques Et Physiologiques
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid in lab experiments. One limitation is that it is a highly reactive compound and requires careful handling. Another limitation is that it is not readily available commercially and must be synthesized in the lab.
Orientations Futures
There are several future directions for research on 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail and identify the specific enzymes and proteins that it targets. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid.
Conclusion:
In conclusion, 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It possesses anti-inflammatory, anti-tumor, and anti-bacterial properties and has been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells. While there are several limitations to using 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid can be synthesized using a two-step procedure. The first step involves the reaction of 2-methylindole-3-carboxylic acid with thionyl chloride to form 2-chloro-1-methylindole-3-carboxylic acid. In the second step, the resulting compound is reacted with ethyl chloroformate to produce 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid.
Applications De Recherche Scientifique
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in tumor cells.
Propriétés
Numéro CAS |
131119-01-2 |
|---|---|
Nom du produit |
2-(2-Chloroethoxycarbonylmethyl)-1-methylindole-3-carboxylic acid |
Formule moléculaire |
C14H14ClNO4 |
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
2-[2-(2-chloroethoxy)-2-oxoethyl]-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO4/c1-16-10-5-3-2-4-9(10)13(14(18)19)11(16)8-12(17)20-7-6-15/h2-5H,6-8H2,1H3,(H,18,19) |
Clé InChI |
ORFLDOJIHBGTDF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)OCCCl)C(=O)O |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1CC(=O)OCCCl)C(=O)O |
Autres numéros CAS |
131119-01-2 |
Synonymes |
2-(2-chloroethoxycarbonylmethyl)-1-methyl-indole-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



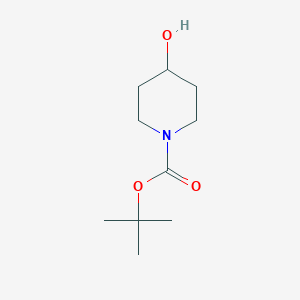
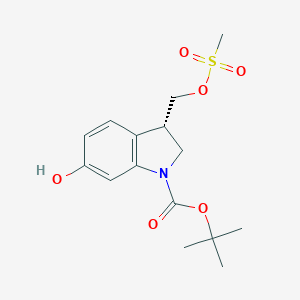
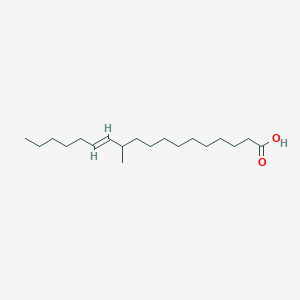
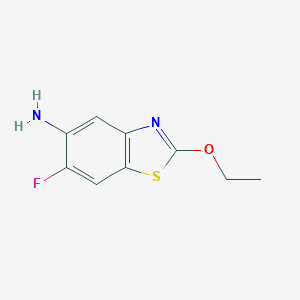
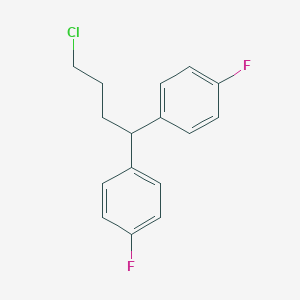
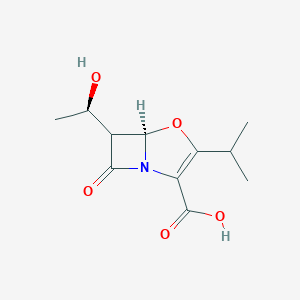
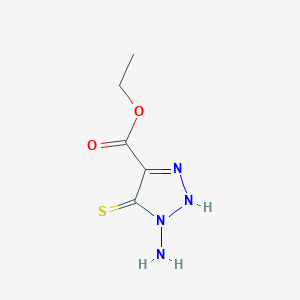
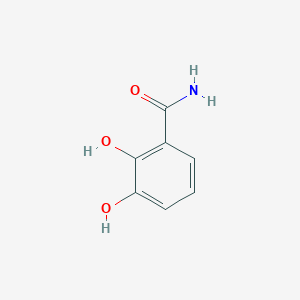
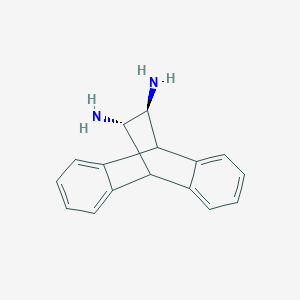
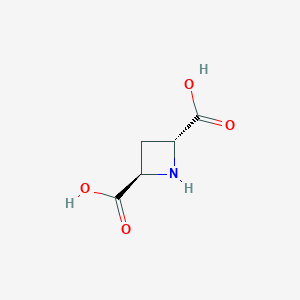
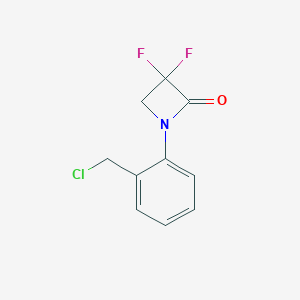
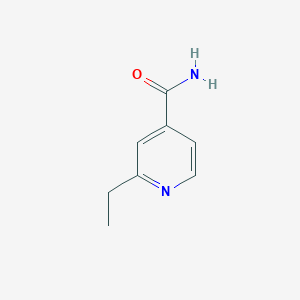
![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)
